molecular formula C54H102FeO6 B074501 Ferric oleate CAS No. 1120-45-2

Ferric oleate

Cat. No.: B074501
CAS No.: 1120-45-2
M. Wt: 903.2 g/mol
InChI Key: YZALVUVMZNBNOA-GNOQXXQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ferric oleate is an iron-based compound where iron is coordinated with oleic acid. It is known for its role as a catalyst in various chemical reactions, particularly in the field of heavy oil processing. This compound is valued for its ability to reduce the viscosity of heavy crude oil, making it easier to process and transport .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferric oleate can be synthesized through the reaction of ferric chloride with oleic acid in the presence of a base. The typical reaction involves dissolving ferric chloride in a solvent such as ethanol, followed by the addition of oleic acid and a base like sodium hydroxide. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, reaction time, and the concentration of reactants to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Ferric oleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce iron oxides, while reduction reactions yield ferrous oleate .

Scientific Research Applications

Ferric oleate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ferric oleate stands out due to its superior performance in heavy oil cracking and its versatility in various chemical reactions.

Properties

CAS No.

1120-45-2

Molecular Formula

C54H102FeO6

Molecular Weight

903.2 g/mol

IUPAC Name

iron;(Z)-octadec-9-enoic acid

InChI

InChI=1S/3C18H34O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);/b3*10-9-;

InChI Key

YZALVUVMZNBNOA-GNOQXXQHSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Fe+3]

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.[Fe]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.[Fe]

Key on ui other cas no.

23335-74-2
1120-45-2

Related CAS

15114-27-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferric oleate
Reactant of Route 2
Ferric oleate
Reactant of Route 3
Ferric oleate
Reactant of Route 4
Ferric oleate
Reactant of Route 5
Ferric oleate
Reactant of Route 6
Ferric oleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.